What are the pKa values and deprotonation states of 5-Sulfo-1,2,4-benzenetricarboxylic acid
What are the pKa values and deprotonation states of 5-Sulfo-1,2,4-benzenetricarboxylic acid
An In-depth Technical Guide to the pKa Values and Deprotonation States of 5-Sulfo-1,2,4-benzenetricarboxylic Acid
Executive Summary
Introduction: The Significance of Acidity in a Multifunctional Aromatic
5-Sulfo-1,2,4-benzenetricarboxylic acid is a polysubstituted aromatic compound featuring four acidic protons: one from a sulfonic acid group and three from carboxylic acid moieties. The unique arrangement of these functional groups imparts a high degree of functionality, making it an attractive building block for metal-organic frameworks (MOFs), specialty polymers, and as a potential ligand in drug delivery systems.
The ionization state of this molecule, which is dictated by the surrounding pH and its intrinsic pKa values, is critical to its function. The pKa values govern key properties such as:
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Aqueous Solubility: The overall charge of the molecule changes with pH, significantly impacting its solubility.
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Ligand-Binding and Chelation: The coordination of metal ions is highly dependent on the deprotonation state of the carboxylate and sulfonate groups.
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Reactivity and Stability: The nucleophilicity and overall chemical behavior are modulated by the ionization state.
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Biological Interactions: For pharmaceutical applications, the charge of a molecule influences its ability to cross biological membranes and interact with protein targets.
Therefore, a precise understanding of the pKa values is not merely academic but a prerequisite for the rational design and application of 5-Sulfo-1,2,4-benzenetricarboxylic acid.
Theoretical Framework and pKa Estimation
The acidity of each of the four protons in 5-Sulfo-1,2,4-benzenetricarboxylic acid is influenced by the electronic effects of the other substituents on the benzene ring. The primary factors at play are the inductive and resonance effects of the sulfonyl and carboxyl groups.
The Sulfonic Acid Proton (pKa1): A Strong Acid
Aromatic sulfonic acids are known to be strong acids. For instance, benzenesulfonic acid has a reported pKa of approximately -2.8.[1][2] This high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion.
In the case of 5-Sulfo-1,2,4-benzenetricarboxylic acid, the benzene ring is further substituted with three electron-withdrawing carboxylic acid groups. These groups exert a negative inductive effect, pulling electron density away from the sulfonate group and further stabilizing the conjugate base. This will increase the acidity of the sulfonic acid proton even more. Therefore, the first deprotonation is unequivocally from the sulfonic acid group.
Estimated pKa1 < -2.8
The Carboxylic Acid Protons (pKa2, pKa3, pKa4): The Influence of Substituent Position
Once the sulfonic acid group is deprotonated to form the sulfonate anion (-SO₃⁻), this group, along with the remaining carboxyl groups, influences the acidity of the three carboxylic acid protons. The sulfonate group is a powerful electron-withdrawing group, which will increase the acidity of all three carboxylic acid protons compared to those of the parent compound, 1,2,4-benzenetricarboxylic acid (trimellitic acid). The acidity of carboxylic acids is enhanced by the presence of electron-withdrawing substituents, which stabilize the carboxylate anion.[3][4]
The magnitude of this acid-strengthening effect depends on the position of the carboxyl group relative to the sulfonate group:
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C4-COOH (ortho to -SO₃⁻): This carboxylic acid is expected to be the most acidic of the three. The strong electron-withdrawing inductive effect of the adjacent sulfonate group will significantly stabilize the carboxylate anion formed upon deprotonation.
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C1-COOH (para to -SO₃⁻): The electron-withdrawing effect of the sulfonate group is also felt at the para position, increasing the acidity of this proton.
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C2-COOH (meta to -SO₃⁻): The inductive effect is weakest at the meta position, making this carboxylic acid the least acidic of the three, though still more acidic than in the unsubstituted trimellitic acid.
Based on these principles, we can estimate the pKa values for the carboxylic acid groups.
| Proton | Position | Dominant Electronic Effects | Estimated pKa |
| Sulfonic Acid (pKa1) | C5 | Strong resonance stabilization, further enhanced by inductive withdrawal from carboxyl groups. | < -2.8 |
| Carboxylic Acid (pKa2) | C4 | Strong inductive withdrawal from adjacent sulfonate group. | ~2.0 - 2.5 |
| Carboxylic Acid (pKa3) | C1 | Inductive withdrawal from para sulfonate group. | ~3.0 - 3.5 |
| Carboxylic Acid (pKa4) | C2 | Weaker inductive withdrawal from meta sulfonate group. | ~4.0 - 4.5 |
| Table 1: Estimated pKa values for 5-Sulfo-1,2,4-benzenetricarboxylic acid. |
Deprotonation States and Species Distribution
Based on the estimated pKa values, the predominant species of 5-Sulfo-1,2,4-benzenetricarboxylic acid in aqueous solution at various pH ranges can be predicted:
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pH < -2.8: The fully protonated species (H₄L) is dominant.
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-2.8 < pH < 2.2 (approx.): The sulfonic acid is deprotonated, and the dominant species is the monoanion (H₃L⁻).
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2.2 < pH < 3.2 (approx.): The C4-carboxylic acid deprotonates, leading to the dianion (H₂L²⁻).
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3.2 < pH < 4.2 (approx.): The C1-carboxylic acid deprotonates, forming the trianion (HL³⁻).
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pH > 4.2 (approx.): The C2-carboxylic acid deprotonates, and the fully deprotonated tetra-anion (L⁴⁻) is the predominant species.
The sequential deprotonation can be visualized as follows:
Experimental Determination of pKa Values
While estimations are valuable, for applications requiring high precision, experimental determination of the pKa values is essential. Potentiometric titration is a robust and accurate method for determining the pKa values of polyprotic acids.[5][6]
Principle
A solution of 5-Sulfo-1,2,4-benzenetricarboxylic acid is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The resulting titration curve will show multiple inflection points, corresponding to the equivalence points for the deprotonation of each acidic proton. The pKa values can be determined from the pH at the half-equivalence points.
Experimental Protocol
Materials and Reagents:
-
5-Sulfo-1,2,4-benzenetricarboxylic acid (high purity)
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
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Deionized, degassed water (to prevent interference from dissolved CO₂)
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pH buffer solutions for calibration (e.g., pH 4.01, 7.00, 10.01)
Apparatus:
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Autotitrator or a manual titration setup with a magnetic stirrer
-
High-precision pH meter with a combination glass electrode
-
Class A burette (if manual)
-
Analytical balance
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa range.
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Sample Preparation: Accurately weigh a sample of 5-Sulfo-1,2,4-benzenetricarboxylic acid to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of deionized, degassed water.
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the pH electrode and the burette tip into the solution.
-
Begin stirring gently.
-
Add the NaOH titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
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Determine the equivalence points by identifying the inflection points on the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
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The pKa value for each deprotonation step is equal to the pH at the midpoint between the corresponding equivalence points (e.g., pKa2 is the pH at the volume of NaOH halfway to the first equivalence point for the carboxylic acids).
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Conclusion
While experimental data for 5-Sulfo-1,2,4-benzenetricarboxylic acid is not currently published, a thorough understanding of its acid-base chemistry can be achieved through theoretical estimation grounded in established principles of physical organic chemistry. This guide posits that the molecule possesses one strongly acidic sulfonic acid proton (pKa1 < -2.8) and three carboxylic acid protons with estimated pKa values of approximately 2.2, 3.2, and 4.2. For applications demanding high accuracy, the provided potentiometric titration protocol offers a reliable method for the empirical determination of these crucial physicochemical parameters. The insights and methodologies presented herein provide a robust framework for scientists and researchers to effectively utilize this versatile molecule in their work.
References
-
American Chemical Society. Benzenesulfonic acid. [Link]
-
Merck Index. Benzenesulfonic Acid. [Link]
-
El-Ghamry, M. A., & Fawy, K. F. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9, 359-370. [Link]
-
University of California, Davis. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
-
ResearchGate. pK, values which have been reported for strong acids. [Link]
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
-
Neuman, R. C. (2005). Substituent Effects. Chapter 14. [Link]
-
Scribd. Effects of Substituents on Acidity. [Link]
-
Avsar, G., & Ari, M. (2015). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry, 44, 1243-1254. [Link]
-
Pearson. Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac... [Link]
-
Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]
-
Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]
-
Quest Journals. Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. [Link]
-
PHYWE Systeme GmbH & Co. KG. Titration of a polyprotic acid with a strong base with Cobra4. [Link]
-
Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 157–161. [Link]
-
Liptak, M. D., & Shields, G. C. (2001). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, 66(18), 6168–6176. [Link]
-
Farkas, E., & Gáspár, M. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 545. [Link]
-
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s518-s527. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 120. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
Sources
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spegroup.ru [spegroup.ru]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
